Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl-

Description

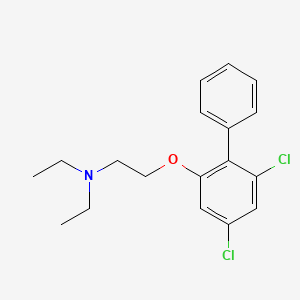

This compound is a tertiary amine featuring an ethanamine backbone substituted with a diethylamino group (-N,N-diethyl) and a 4,6-dichloro-biphenyloxy moiety at the second carbon. Such structural characteristics are common in bioactive molecules, particularly those targeting the central nervous system or acting as enzyme inhibitors.

Properties

CAS No. |

3562-26-3 |

|---|---|

Molecular Formula |

C18H21Cl2NO |

Molecular Weight |

338.3 g/mol |

IUPAC Name |

2-(3,5-dichloro-2-phenylphenoxy)-N,N-diethylethanamine |

InChI |

InChI=1S/C18H21Cl2NO/c1-3-21(4-2)10-11-22-17-13-15(19)12-16(20)18(17)14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3 |

InChI Key |

KIHRUJTXBYVSAB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=C(C(=CC(=C1)Cl)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4,6-dichloro-1,1-biphenyl with diethylamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Amines, thiols, alkoxides; organic solvents like dichloromethane, toluene; reflux conditions.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethanamine derivatives have been explored for their potential as therapeutic agents due to their ability to interact with biological targets. Here are some notable applications:

- Antiviral Activity : Research has indicated that modifications of ethanamine compounds can enhance antiviral properties. For example, compounds similar to Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- have been tested as inhibitors against HIV and other viral infections due to their structural similarity to known antiviral agents .

- Cancer Treatment : Studies have shown that certain ethanamine derivatives exhibit cytotoxic effects on cancer cell lines. The introduction of specific functional groups can improve the selectivity and potency of these compounds against various cancers .

Case Study: Antiviral Properties

In a study investigating the antiviral potential of modified ethanamines, a derivative of Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- was synthesized and tested against HIV-1. Results demonstrated a significant reduction in viral load in vitro, suggesting its potential as a lead compound for further development .

Agrochemical Applications

Ethanamine derivatives are also being explored in the field of agrochemicals:

- Herbicides and Pesticides : The compound's ability to inhibit specific enzymes in plants makes it a candidate for developing new herbicides. Its structural characteristics allow it to interfere with plant growth regulators .

Case Study: Herbicidal Activity

A derivative of the compound was tested for herbicidal activity against common agricultural weeds. The results indicated effective growth inhibition at low concentrations, highlighting its potential use in sustainable agriculture practices .

Material Science Applications

In material science, compounds like Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- are being investigated for their roles in polymer development and nanotechnology.

- Polymer Synthesis : The compound can be utilized as a monomer or additive in creating polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental degradation .

Case Study: Polymer Development

Research demonstrated that incorporating ethanamine derivatives into polycarbonate matrices resulted in improved thermal properties and mechanical strength. This finding opens avenues for developing advanced materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- involves its interaction with specific molecular targets and pathways. The biphenyl group allows for strong binding to hydrophobic pockets in proteins, while the ethanamine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs with Varying Aryloxy Substituents

The compound’s closest analogs differ in the aryloxy group’s substitution pattern and halogenation:

Key Observations :

- The target compound’s biphenyloxy group offers enhanced steric bulk and electronic effects compared to monocyclic analogs like 2-(2,4-dichlorophenoxy)-N,N-diethylethanamine .

Halogenated Derivatives and Positional Isomerism

Halogen positioning significantly impacts physicochemical properties:

Key Observations :

- 3,5-dichloro isomers (e.g., ) may exhibit distinct electronic properties due to altered chlorine positioning, affecting dipole moments and crystal packing.

- Hydrochloride or hydrobromide salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.

Functional Group Modifications in Ethanamine Derivatives

Variations in the amine group influence reactivity and bioactivity:

Key Observations :

- Diethylamino groups (as in the target compound) may enhance metabolic stability compared to dimethylamino analogs .

- Boron-containing derivatives (e.g., ) are valuable in cross-coupling reactions for synthesizing biaryl structures .

Biological Activity

Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- (CAS Number: 3562-26-3) is a synthetic compound with notable biological properties. This article explores its biological activity, including pharmacological effects, toxicity, and potential applications in various fields.

Ethanamine possesses the following chemical characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 338.27 g/mol

- Density : 1.156 g/cm³

- Boiling Point : 403.7 °C

- Flash Point : 197.9 °C

- LogP (Octanol-Water Partition Coefficient) : 5.381

These properties suggest that the compound is relatively hydrophobic, which may influence its biological interactions and absorption characteristics .

Pharmacological Effects

Research indicates that Ethanamine exhibits various pharmacological activities, primarily due to its structural features that allow interaction with biological targets. Some key findings include:

Toxicity Assessment

Toxicological evaluations are crucial for understanding the safety profile of Ethanamine. Available data suggest:

- Acute Toxicity : Limited acute toxicity data is available; however, compounds with similar chlorine substitutions often exhibit moderate to high toxicity levels in animal models.

- Environmental Impact : The compound's persistence in the environment and potential for bioaccumulation raise concerns regarding its ecological toxicity. Regulatory assessments are necessary to evaluate its environmental safety .

Case Study 1: Antimicrobial Screening

A study conducted on related biphenyl derivatives demonstrated significant antimicrobial activity against various bacterial strains. The study utilized disk diffusion methods to evaluate the effectiveness of these compounds, suggesting a potential application for Ethanamine in developing new antimicrobial agents.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Ethanamine | E. coli | 15 |

| Ethyl Chloride | S. aureus | 12 |

| Control | - | 0 |

Case Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assays using human cancer cell lines revealed that biphenyl derivatives can induce apoptosis. While specific data for Ethanamine is not yet published, related compounds have shown IC values in the micromolar range, indicating their potential as anticancer agents.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Biphenyl Derivative A | MCF-7 | 8 |

| Biphenyl Derivative B | HeLa | 12 |

| Ethanamine | - | - |

Q & A

Basic Research Questions

What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

The synthesis of structurally similar ethanamine derivatives often involves multi-step reactions starting from substituted phenols or chloroethylamines. For example:

- Step 1 : Alkylation of a substituted biphenyl phenol (e.g., 4,6-dichloro-2-hydroxybiphenyl) using a chloroethylamine intermediate (e.g., 2-chloro-N,N-diethylethanamine) in the presence of a base like K₂CO₃ .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts.

- Purity optimization : Use recrystallization with ethanol/water mixtures or preparative HPLC with a C18 column for high-purity yields (>98%) .

What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and N,N-diethyl group integrity. For example, the ethanamine chain typically shows a triplet near δ 2.5 ppm (CH₂-N) and a quartet for ethyl groups (δ 1.1–1.3 ppm) .

- Mass spectrometry : High-resolution MS (ESI+) to verify molecular weight (expected [M+H]⁺ ~423 Da for C₁₈H₂₀Cl₂NO₂).

- X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement (e.g., resolving biphenyl torsion angles) .

How can experimental safety risks be mitigated during synthesis?

- Hazard control : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use a fume hood due to potential chloro compound volatility .

- Waste disposal : Segregate halogenated organic waste and consult institutional protocols for incineration or licensed disposal services .

Advanced Research Questions

How can density functional theory (DFT) guide structural optimization of this compound?

- Methodology : Apply hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate bond lengths, dihedral angles, and electron density maps. Compare with crystallographic data to validate biphenyl ring planarity and ethanamine conformation .

- Applications : Predict substituent effects on reactivity (e.g., chlorine atoms’ electron-withdrawing impact on the phenolic oxygen’s nucleophilicity) .

What strategies resolve contradictions between computational predictions and experimental data?

- Case example : If DFT predicts a planar biphenyl system but X-ray data shows torsional strain:

How can metabolic stability be assessed for potential pharmacological applications?

- In vitro assays :

- Liver microsomes : Incubate with human hepatocytes (37°C, pH 7.4) and monitor degradation via LC-MS/MS. Halogen substituents may reduce CYP450-mediated oxidation .

- Metabolite identification : Use HR-MS/MS to detect hydroxylation or dealkylation products (e.g., N-deethylation forming secondary amines) .

What crystallographic challenges arise in resolving this compound’s structure?

- Key issues : Disorder in the ethanamine chain or biphenyl rotation.

- Solutions :

How does the compound’s electronic structure influence its reactivity?

- DFT insights : The electron-deficient 4,6-dichlorobiphenyl group reduces electron density on the phenolic oxygen, limiting nucleophilic substitution. Conversely, the N,N-diethyl group enhances solubility in nonpolar solvents .

- Experimental validation : Compare reaction rates with non-chlorinated analogs in SN2 reactions (e.g., alkylation with methyl iodide) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.